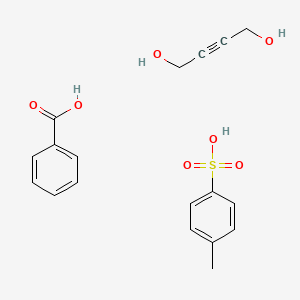
Benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, but-2-yne-1,4-diol, and 4-methylbenzenesulfonic acid are three distinct compounds, each with unique properties and applications Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and in the manufacture of various chemicals But-2-yne-1,4-diol is an alkyne diol used in the synthesis of other chemicals and as a precursor in various industrial processes
Preparation Methods
Benzoic Acid
Benzoic acid can be prepared through several methods:
Oxidation of Toluene: Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen, using manganese or cobalt naphthenates as catalysts.
Hydrolysis of Benzonitrile: Benzonitrile can be hydrolyzed with aqueous sodium hydroxide to produce benzoic acid.
Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using alkaline potassium permanganate to yield benzoic acid.
But-2-yne-1,4-diol
But-2-yne-1,4-diol is typically synthesized through the Reppe reaction, which involves the reaction of acetylene with formaldehyde in the presence of a copper catalyst . The reaction conditions include a temperature of 110-112°C and a pressure of 0.4-0.5 MPa .
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is produced by sulfonating toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Chemical Reactions Analysis
Benzoic Acid
Benzoic acid undergoes various chemical reactions:
Formation of Salts: Reacts with bases like sodium hydroxide to form sodium benzoate.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Nitration: Reacts with concentrated nitric acid to form m-nitrobenzoic acid.
Reduction: Can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
But-2-yne-1,4-diol
But-2-yne-1,4-diol can undergo several reactions:
Hydrogenation: Can be hydrogenated to form 1,4-butanediol.
Cycloaddition: Participates in cycloaddition reactions to form various cyclic compounds.
Oxidation: Can be oxidized to form mucochloric acid when reacted with chlorine and hydrochloric acid.
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, such as:
Esterification: Catalyzes the esterification of carboxylic acids with alcohols.
Dehydration: Catalyzes the dehydration of alcohols to form alkenes.
Scientific Research Applications
Benzoic Acid
Benzoic acid is widely used in:
Food Preservation: Acts as an antimicrobial agent to inhibit the growth of bacteria and fungi.
Pharmaceuticals: Used in the manufacture of various drugs and as a precursor for the synthesis of other compounds.
Cosmetics: Used in the production of cosmetics and personal care products.
But-2-yne-1,4-diol
But-2-yne-1,4-diol is used in:
Synthesis of Chemicals: Precursor for the synthesis of 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid.
Nanoparticle Synthesis: Used in the synthesis of stable gold nanoparticles.
Textile Additives: Used in the production of textile additives and corrosion inhibitors.
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is used in:
Catalysis: Widely used as a catalyst in organic synthesis for esterification and dehydration reactions.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
Benzoic Acid
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It disrupts the cell membrane and interferes with the metabolic processes of microorganisms .
But-2-yne-1,4-diol
But-2-yne-1,4-diol acts as a reducing agent in the synthesis of gold nanoparticles. It reduces Au^3+ ions to form stable gold nanoparticles .
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by donating protons and stabilizing reaction intermediates.
Comparison with Similar Compounds
Benzoic Acid
Similar compounds include:
Salicylic Acid: Used in the treatment of skin conditions.
Phenylacetic Acid: Used in the synthesis of various pharmaceuticals.
But-2-yne-1,4-diol
1,4-Butanediol: Used as an industrial solvent and in the production of plastics.
2-Butene-1,4-diol: Used in the synthesis of various chemicals.
4-Methylbenzenesulfonic Acid
Benzenesulfonic Acid: Used as a catalyst in organic synthesis.
Methanesulfonic Acid: Used as a catalyst and in electroplating.
These compounds, while similar in structure or function, have unique properties and applications that distinguish them from each other.
Properties
CAS No. |
194206-14-9 |
|---|---|
Molecular Formula |
C18H20O7S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H6O2.C4H6O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h2-5H,1H3,(H,8,9,10);1-5H,(H,8,9);5-6H,3-4H2 |
InChI Key |
KIRIBHPAEPRMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)O.C(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















